molecular formula C12H10ClN7 B607345 6-(3-Chlorophenyl)pteridine-2,4,7-Triamine CAS No. 16470-02-3

6-(3-Chlorophenyl)pteridine-2,4,7-Triamine

Número de catálogo B607345
Número CAS: 16470-02-3
Peso molecular: 287.71
Clave InChI: ZWNKKZSRANLVEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” is a chemical compound with the formula C12H10ClN7. It has a molecular weight of 287.708 and is classified as a non-polymer .


Molecular Structure Analysis

The molecular structure of “6-(3-Chlorophenyl)pteridine-2,4,7-Triamine” involves a pteridine ring attached to a 3-chlorophenyl group. The compound has a total of 30 atoms, with no chiral atoms, and 32 bonds, 17 of which are aromatic . In silico docking analysis suggests that this compound can form hydrogen bonds with certain amino acid residues .


Physical And Chemical Properties Analysis

The compound is a non-polymer with a formal charge of 0. Its isomeric SMILES notation is c1cc(cc(c1)Cl)c2c(nc3c(n2)c(nc(n3)N)N)N .

Aplicaciones Científicas De Investigación

Reprogramming of Epiblast Stem Cells

Epiblastin A has been identified as a compound that efficiently converts epiblast stem cells into embryonic stem cells . This process is achieved by the inhibition of casein kinase 1 . This discovery of novel small molecules that induce stem cell reprogramming and give efficient access to pluripotent stem cells is of major importance for potential therapeutic applications and may reveal novel insights into the factors controlling pluripotency .

Inhibition of Casein Kinase 1

Epiblastin A acts as an inhibitor of casein kinase 1 . This kinase is a key player in various cellular processes, including cell differentiation, proliferation, chromosome segregation, and circadian rhythm. By inhibiting this kinase, Epiblastin A can influence these processes, which has potential implications in the treatment of diseases such as cancer and neurodegenerative disorders.

Activation and Maintenance of the Pluripotency Network

Epiblastin A promotes the activation and maintenance of the pluripotency network . Pluripotent

Mecanismo De Acción

Propiedades

IUPAC Name

6-(3-chlorophenyl)pteridine-2,4,7-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNKKZSRANLVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenyl)pteridine-2,4,7-Triamine

Q & A

Q1: What is the primary molecular target of Epiblastin A and how does its inhibition affect colorectal cancer cells?

A1: Epiblastin A is an adenosine triphosphate (ATP)-competitive inhibitor of casein kinase 1α (CK1α) [, ]. Studies show that Epiblastin A selectively inhibits CK1α in colorectal cancer (CRC) cells, leading to a significant decrease in cell viability and proliferation, while exhibiting minimal effects on non-tumor colorectal cells [].

Q2: How does Epiblastin A's effect on CK1α translate to potential benefits for colorectal cancer patients?

A2: High CK1α expression in CRC cells is linked to a poorer 5-year overall survival rate in patients []. Preclinical studies using patient-derived xenograft (PDX) and tumor xenograft mice models demonstrate that Epiblastin A significantly shrinks tumor volume and weight in a CK1α-dependent manner []. This suggests that targeting CK1α with Epiblastin A could offer a new therapeutic avenue for CRC treatment.

Q3: Besides colorectal cancer, are there other potential applications for Epiblastin A?

A3: Interestingly, Epiblastin A has shown promise in stem cell research. It can reprogram mouse epiblast stem cells (EpiSCs) into cells resembling embryonic stem cells (cESCs) by inhibiting casein kinases 1 (CK1) α/δ []. This reprogramming ability opens exciting possibilities for future applications in regenerative medicine and disease modeling.

Q4: What is known about the relationship between the structure of Epiblastin A and its activity?

A4: While the provided research doesn't delve deep into Epiblastin A's structure-activity relationship (SAR), it highlights the importance of its interaction with the kinase domain of CK1α [, ]. Further research exploring structural modifications and their impact on activity, potency, and selectivity towards different CK1 isoforms could optimize its therapeutic potential.

Q5: Has Epiblastin A been tested in humans, and if so, what are the findings?

A5: The provided research focuses on in vitro and in vivo preclinical studies. While these findings are promising, further research, including clinical trials, is needed to determine the efficacy and safety of Epiblastin A in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.